molecular formula C23H29F3O6 B592433 Fluprostenol-d4 CAS No. 282550-19-0

Fluprostenol-d4

Cat. No.: B592433
CAS No.: 282550-19-0
M. Wt: 462.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-YKZAICOVSA-N
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Description

Fluprostenol-d4 is a deuterated analog of fluprostenol, a synthetic prostaglandin F2α analog. It contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of fluprostenol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Fluprostenol itself is a potent FP receptor agonist and is used in various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluprostenol-d4 involves several steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

    Baeyer–Villiger Monooxygenase (BVMO)-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to set the critical stereochemical configurations.

    Ketoreductase (KRED)-Catalyzed Reduction: This step involves the diastereoselective reduction of enones to achieve the desired stereochemistry.

    Copper (II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of diol.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use as an internal standard in analytical applications .

Chemical Reactions Analysis

Types of Reactions

Fluprostenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Fluprostenol-d4 has several scientific research applications, including:

    Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of fluprostenol.

    Biology: Studied for its effects on FP receptors and its role in various biological processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in reproductive health and ophthalmology.

    Industry: Used in the production of prostaglandin analogs and other related compounds

Mechanism of Action

Fluprostenol-d4 exerts its effects by acting as an agonist for the FP receptor. It inhibits the binding of prostaglandin F2α to human and rat FP receptors with IC50 values of 3.5 and 7.5 nM, respectively. This inhibition leads to various biological effects, including luteolysis and inhibition of adipose precursor differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluprostenol-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. Its high potency as an FP receptor agonist also distinguishes it from other similar compounds .

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1/i2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWYXNVCBLWNZ-YKZAICOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100578
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282550-19-0
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282550-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Heptenoic-3,3,4,4-d4 acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-, (5Z)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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